![molecular formula C19H21NO5 B118146 Deacetylcolchiceine CAS No. 68296-64-0](/img/structure/B118146.png)
Deacetylcolchiceine
Overview
Description
Deacetylcolchiceine, also known as N-Deacetylcolchiceine, is a derivative of colchicine . Its IUPAC name is (S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one . It has a molecular weight of 343.38 .
Synthesis Analysis
Fluorescein colchicine (FC) was prepared by the addition of fluorescein isothiocyanate to deacetylcolchicine . The product, FC, was separated from the reactants by thin-layer chromatography (TLC) . Another method for its preparation from colchicine has been reported .
Scientific Research Applications
Cancer Treatment Research
Deacetylcolchiceine has been studied for its potential in cancer treatment due to its cytotoxic properties. It’s a derivative of colchicine, a well-known compound with anti-mitotic and anti-tumor activities. Researchers are exploring Deacetylcolchiceine’s ability to bind to tubulin, disrupt microtubule dynamics, and consequently inhibit cell division, which is crucial in cancer therapy .
Synthesis of Novel Alkaloids
The compound serves as a precursor in the synthesis of novel alkaloids like colchifoline. These synthetic derivatives are of interest due to their potential pharmacological properties, including cytotoxic activity, which could lead to new therapeutic agents .
Anti-Inflammatory Applications
Deacetylcolchiceine derivatives are being investigated for their anti-inflammatory effects. This application is particularly relevant in conditions where inflammation plays a key role, such as autoimmune diseases and chronic inflammatory disorders .
Cardiovascular Disease Research
There is ongoing research into the use of Deacetylcolchiceine derivatives for cardiovascular diseases. The anti-inflammatory and anti-fibrotic effects of these compounds could offer new avenues for treating conditions like heart failure and atherosclerosis .
Neurodegenerative Disease Studies
Scientists are examining the potential of Deacetylcolchiceine in neurodegenerative disease research. Its ability to modulate microtubule stability may be beneficial in diseases like Alzheimer’s, where microtubule-associated pathology is observed .
Gout and Familial Mediterranean Fever (FMF)
While colchicine itself is used in the treatment of gout and FMF, Deacetylcolchiceine is being evaluated for similar uses. Its modified toxicity profile compared to colchicine could make it a safer alternative for long-term treatment .
Dermatological Conditions
Emerging research suggests that Deacetylcolchiceine could be useful in dermatology, particularly for diseases that involve rapid cell turnover or inflammation, such as psoriasis and certain types of dermatitis .
Hepatic Disorders
The compound’s potential effects on liver fibrosis and hepatocellular carcinoma are subjects of current research. By affecting cellular proliferation and inflammation, Deacetylcolchiceine might contribute to new treatments for liver diseases .
Safety And Hazards
properties
IUPAC Name |
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875143 | |
Record name | TRIMETHYLCOLCHICINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylcolchiceine | |
CAS RN |
3482-37-9 | |
Record name | Deacetylcolchiceine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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